4,11-Diazadibenzo(a,h)pyrene 4,11-Diazadibenzo(a,h)pyrene
Brand Name: Vulcanchem
CAS No.: 16566-62-4
VCID: VC21056088
InChI: InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H
SMILES: C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3
Molecular Formula: C22H12N2
Molecular Weight: 304.3 g/mol

4,11-Diazadibenzo(a,h)pyrene

CAS No.: 16566-62-4

Cat. No.: VC21056088

Molecular Formula: C22H12N2

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

4,11-Diazadibenzo(a,h)pyrene - 16566-62-4

Specification

CAS No. 16566-62-4
Molecular Formula C22H12N2
Molecular Weight 304.3 g/mol
IUPAC Name 3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene
Standard InChI InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H
Standard InChI Key NOTNAPGVLJPNRJ-UHFFFAOYSA-N
SMILES C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3
Canonical SMILES C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3

Introduction

Chemical Structure and Properties

Unlike its parent compound, 4,11-diazadibenzo(a,h)pyrene features modified electron distribution patterns due to the electronegativity of the nitrogen atoms, which affects its chemical reactivity and biological interactions. These structural modifications are crucial to understanding its unique carcinogenic activity compared to related compounds.

Carcinogenic Activity

Experimental Findings

Studies examining the carcinogenic potential of 4,11-diazadibenzo(a,h)pyrene have revealed significant biological activity. In a controlled experiment where the compound was dispersed in paraffin disks and subcutaneously implanted in rats, 4,11-diazadibenzo(a,h)pyrene induced sarcomas in 16 out of 30 experimental animals . This substantial tumor-inducing capacity demonstrates the compound's potent carcinogenic nature.

The carcinogenic activity of 4,11-diazadibenzo(a,h)pyrene is particularly noteworthy when compared to other structurally related compounds. While the parent hydrocarbon dibenzo(a,h)pyrene is known to be less carcinogenically active than dibenzo(a,i)pyrene, 4,11-diazadibenzo(a,h)pyrene shows greater activity than 1,12-diazadibenzo(a,i)pyrene . This observation challenges the expected trend and highlights the complex relationship between structural modifications and carcinogenic potential.

Comparative Carcinogenicity Data

The following table summarizes the comparative carcinogenic activity observed in experimental studies:

CompoundNumber of AnimalsSarcomas InducedIncidence Rate (%)
Dibenzo(a,h)pyrene302376.7
4,11-Diazadibenzo(a,h)pyrene301653.3
7,14-Diazadibenzo(a,h)pyrene3000

This data highlights the significant carcinogenic potential of 4,11-diazadibenzo(a,h)pyrene, though it is somewhat less potent than the parent hydrocarbon dibenzo(a,h)pyrene . In contrast, 7,14-diazadibenzo(a,h)pyrene proved completely inactive in the same experimental conditions, underscoring how the position of nitrogen atoms within the molecular framework critically impacts biological activity.

Structure-Activity Relationship

Electronic Properties and Carcinogenicity

Research has established a relationship between the electronic properties of 4,11-diazadibenzo(a,h)pyrene and its carcinogenic activity. The tumorigenicity of this compound has been found to be proportional to its electron donation capacity and inversely proportional to its electron acceptance in polarographic tests . This correlation provides valuable insights into the potential mechanism of carcinogenic action.

The electron-donating and electron-accepting properties of 4,11-diazadibenzo(a,h)pyrene are influenced by the presence and position of the nitrogen atoms within the molecular structure. These electronic properties affect how the molecule interacts with biological systems, potentially influencing its ability to form reactive intermediates or bind to cellular macromolecules.

Positional Isomers and Biological Activity

The striking difference in carcinogenic activity between 4,11-diazadibenzo(a,h)pyrene and 7,14-diazadibenzo(a,h)pyrene demonstrates the critical importance of the position of nitrogen atoms in determining biological activity . While both compounds share the same molecular formula and basic structure, the 7,14-isomer showed no carcinogenic activity in experimental studies. This observation suggests that the specific positioning of nitrogen atoms influences key interactions with biological targets or affects the compound's metabolic activation pathways.

Relevance to Polycyclic Aromatic Hydrocarbon Research

4,11-Diazadibenzo(a,h)pyrene represents an important model compound in the broader field of polycyclic aromatic hydrocarbon (PAH) research. PAHs are ubiquitous environmental contaminants formed during incomplete combustion of organic materials, and many exhibit carcinogenic properties . The study of nitrogen-containing derivatives like 4,11-diazadibenzo(a,h)pyrene provides insights into how heteroatom incorporation modifies biological activity.

The surprising carcinogenic potency of 4,11-diazadibenzo(a,h)pyrene compared to expectations based on the parent hydrocarbon challenges conventional structure-activity relationships and demonstrates the complexity of predicting carcinogenic potential based solely on structural analogies . This finding highlights the need for comprehensive experimental evaluation of PAH derivatives.

Analytical Considerations

While specific analytical data for 4,11-diazadibenzo(a,h)pyrene is limited in the available research, related dibenzopyrenes have been characterized using various analytical techniques. For instance, dibenzo(a,i)pyrene has been studied using mass spectrometry and other spectroscopic methods . Similar approaches would be applicable to the analysis of 4,11-diazadibenzo(a,h)pyrene.

The incorporation of nitrogen atoms into the aromatic system would be expected to produce characteristic spectroscopic signatures that differentiate 4,11-diazadibenzo(a,h)pyrene from the parent hydrocarbon. These distinctions would be valuable for identification and quantification purposes in experimental and environmental samples.

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